N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15(25)21-13-20(27)23-11-9-16(10-12-23)14-24-19(26)8-7-18(22-24)17-5-3-2-4-6-17/h2-8,16H,9-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLLBQNXSXMODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds with similar structures.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Result of Action
Similar compounds have been found to have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Biological Activity
N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 342.4 g/mol. Its structure features a piperidine ring, a pyridazinone moiety, and an acetamide group, which are significant for its biological activity.
Research indicates that this compound exhibits various biological activities, including:
-
Anticonvulsant Activity :
- In studies involving animal models, the compound demonstrated significant anticonvulsant effects. The median effective dose (ED50) was recorded at 32.08 mg/kg in maximal electroshock (MES) tests and 40.34 mg/kg in subcutaneous pentylenetetrazole (scPTZ) tests, indicating its potential as an anticonvulsant agent .
- Antioxidant Properties :
- Enzyme Inhibition :
Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant properties of various derivatives, this compound was compared with known anticonvulsants. Results indicated that the compound provided significant protection against seizures induced by electrical stimulation, outperforming some existing medications .
Study 2: Antioxidant Activity Assessment
A series of assays were conducted to evaluate the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The results demonstrated that it effectively scavenged free radicals, supporting its potential role in preventing oxidative stress-related damage .
Data Summary
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide typically involves multi-step organic reactions that include the formation of the piperidine and pyridazine rings. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the presence of functional groups and overall molecular integrity.
Anticancer Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related piperidine derivatives can inhibit cell growth in various cancer cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, leading to cell death .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may offer neuroprotective benefits. They may modulate neurotransmitter systems or provide antioxidant effects that protect neuronal cells from damage due to oxidative stress .
Case Study 1: Anticancer Activity
In a recent study, a series of piperidine derivatives were synthesized and tested for their anticancer properties against multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited growth inhibition percentages exceeding 75% in several cell lines, highlighting their potential as lead compounds in anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds. The synthesized derivatives were subjected to disc diffusion assays against common pathogens. Results showed significant zones of inhibition, particularly against Gram-positive bacteria, indicating strong antibacterial properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Core Heterocycles: The target compound employs a piperidine ring (6-membered), whereas the compound in uses a pyrrolidine (5-membered). Both the target compound and ’s analog feature a dihydropyridazinone ring, a known pharmacophore for kinase inhibition .
In contrast, the chloro substituent in ’s compound may enhance polarity and solubility . The cyclopropylamine in ’s compound introduces a strained ring system, which could influence metabolic stability compared to the target compound’s unmodified acetamide terminus .
Key Findings :
- Synthetic Complexity : The target compound’s synthesis likely follows a multi-step route involving piperidine-mediated condensations (as in ), whereas ’s compound employs modern peptide coupling reagents (HBTU), suggesting divergent synthetic accessibility .
- Bioactivity Implications : The phenyl group in the target compound may enhance hydrophobic interactions in target binding pockets, while the chloro substituent in ’s analog could improve electrostatic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
